molecular formula C18H18Cl2N4O3 B11081488 3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[2-(3,5-Dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11081488
M. Wt: 409.3 g/mol
InChI Key: LQKSBSHAIBDPLM-UHFFFAOYSA-N
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Description

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring substituted with two chlorine atoms and a hydrazine group, as well as a pyrrole ring substituted with a propoxyphenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps:

Chemical Reactions Analysis

3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(3,5-DICHLORO-2-PYRIDYL)HYDRAZINO]-1-(4-PROPOXYPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .

Properties

Molecular Formula

C18H18Cl2N4O3

Molecular Weight

409.3 g/mol

IUPAC Name

3-[2-(3,5-dichloropyridin-2-yl)hydrazinyl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H18Cl2N4O3/c1-2-7-27-13-5-3-12(4-6-13)24-16(25)9-15(18(24)26)22-23-17-14(20)8-11(19)10-21-17/h3-6,8,10,15,22H,2,7,9H2,1H3,(H,21,23)

InChI Key

LQKSBSHAIBDPLM-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=C(C=C(C=N3)Cl)Cl

Origin of Product

United States

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